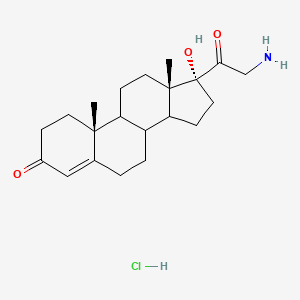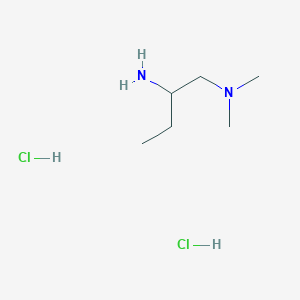
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its ability to act as a ligand in asymmetric synthesis and catalysis, making it valuable in the production of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-1-butanol.
Dimethylation: The amino group is dimethylated using reagents like formaldehyde and formic acid or methyl iodide.
Formation of Diamine: The resulting intermediate undergoes further reactions to form the diamine structure.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives.
Applications De Recherche Scientifique
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include metal centers in catalysts and active sites in enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride: The enantiomer of the compound, with similar chemical properties but different chiral configuration.
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride: A structurally similar compound with a shorter carbon chain.
N1,N1-Dimethylpentane-1,2-diamine dihydrochloride: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.
Propriétés
Formule moléculaire |
C6H18Cl2N2 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
Clé InChI |
LLVSJPZVUOHYBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(C)C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
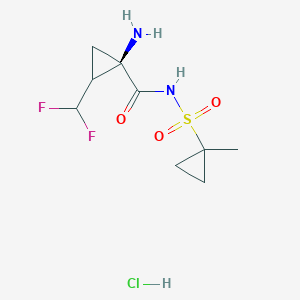


![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
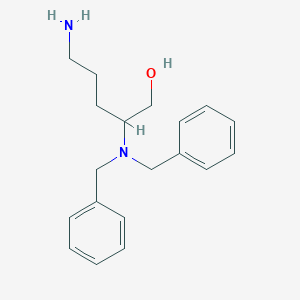
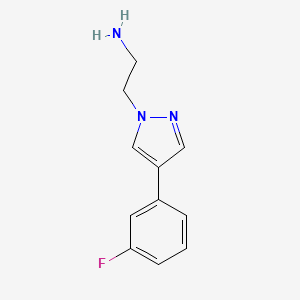
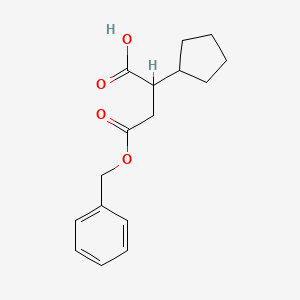
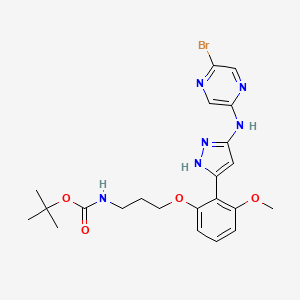
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
